Methyltriphenylphosphonium iodide-d3

Catalog No.
S804354
CAS No.
1560-56-1
M.F
C19H18IP
M. Wt
407.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltriphenylphosphonium iodide-d3

CAS Number

1560-56-1

Product Name

Methyltriphenylphosphonium iodide-d3

IUPAC Name

triphenyl(trideuteriomethyl)phosphanium iodide

Molecular Formula

C19H18IP

Molecular Weight

407.2 g/mol

InChI

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1D3;

InChI Key

JNMIXMFEVJHFNY-NIIDSAIPSA-M

SMILES

Array

Synonyms

(Methyl)-triphenyl-phosphonium Iodide-d3; Triphenyl(trideuteriomethyl)phosphonium Iodide;

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Isomeric SMILES

[2H]C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

The exact mass of the compound (Methyl)triphenylphosphonium Iodide-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyltriphenylphosphonium iodide-d3 (CAS: 1560-56-1) is a highly enriched isotopologue of the standard Wittig reagent precursor, utilized primarily for introducing a terminal deuterated methylidene group (=CD2) onto aldehydes and ketones. Commercially supplied at ≥95-99 atom % D isotopic purity, it exists as a stable, white crystalline solid . Its primary procurement value lies in its dual role: it provides the precise isotopic labeling required for kinetic isotope effect (KIE) studies and mass spectrometry internal standards, while maintaining the robust, predictable reactivity of a standard phosphonium ylide precursor. The specific choice of the iodide counterion over the bromide equivalent is a direct result of the superior handling characteristics of its liquid precursor (CD3I), ensuring high-purity synthesis and reliable batch-to-batch reproducibility for industrial and analytical applications .

Attempting to substitute Methyltriphenylphosphonium iodide-d3 with either its non-deuterated counterpart or alternative deuterating methods fundamentally compromises downstream applications. Non-deuterated substitution fails because it cannot provide the +3 Da mass shift necessary to resolve internal standards from natural 13C isotopic interference in LC-MS/GC-MS workflows, nor can it probe C-H bond cleavage rates in metabolic stability assays. Furthermore, while alternative deuteration strategies (such as D2O/NaOD exchange) can label enolizable positions, they cannot reliably or exclusively install a terminal =CD2 group via carbon-carbon bond formation. Finally, substituting the iodide-d3 salt with a theoretical bromide-d3 salt introduces severe manufacturing and handling challenges, as the gaseous nature of the CD3Br precursor (bp ~4 °C) complicates stoichiometric control and reduces the purity of the final isolated salt compared to the liquid CD3I precursor (bp ~42 °C) [1].

Minimum Mass Shift for Isotope Dilution Mass Spectrometry (IDMS)

When synthesizing internal standards via Wittig olefination, the isotopic purity of the precursor dictates the mass shift of the terminal alkene. Methyltriphenylphosphonium iodide-d3 provides up to 99 atom % D isotopic enrichment, ensuring a clean +3 Da mass shift . In contrast, non-deuterated baselines yield natural abundance isotopic distributions that overlap with M+1 and M+2 13C peaks. The +3 Da shift is the absolute minimum required to cleanly resolve the internal standard from the analyte in LC-MS/GC-MS workflows.

Evidence DimensionIsotopic mass shift and purity
Target Compound Data+3 Da shift (≥95-99 atom % D)
Comparator Or Baseline+0 Da shift (~0.015% D natural abundance)
Quantified Difference+3 Da mass separation
ConditionsLC-MS/GC-MS internal standard synthesis

Procurement of the highly enriched precursor is mandatory to prevent signal overlap and ensure quantitative accuracy in pharmacokinetic assays.

Liquid-Phase Precursor Handling vs. Gaseous Bromide Alternatives

The commercial and laboratory preference for the iodide-d3 salt over the bromide-d3 analog is driven by precursor physical properties. The synthesis of the phosphonium salt requires reacting triphenylphosphine with a deuterated methyl halide. Deuterated methyl iodide (CD3I) is a liquid at standard temperature and pressure (bp ~42 °C), whereas deuterated methyl bromide (CD3Br) is a gas (bp ~4 °C) [1]. This allows the iodide-d3 salt to be manufactured with precise stoichiometric control and high crystalline purity using standard glassware, avoiding the need for specialized pressurized gas handling.

Evidence DimensionPrecursor boiling point and phase at STP
Target Compound DataCD3I precursor (bp ~42 °C, liquid)
Comparator Or BaselineCD3Br precursor (bp ~4 °C, gas)
Quantified Difference38 °C difference in boiling point
ConditionsStandard temperature and pressure (STP) synthesis

The liquid state of the CD3I precursor ensures reproducible, high-yield manufacturing of the phosphonium salt, translating to higher batch-to-batch consistency and lower procurement costs.

Direct Drop-In Substitution for Standard Bromide Protocols

A critical procurement question is whether substituting the standard non-deuterated bromide salt with the deuterated iodide salt requires re-optimizing the Wittig reaction. Literature confirms that the counterion (iodide vs. bromide) has negligible effect on the terminal olefination yield when using standard strong bases like n-BuLi or NaHMDS . Both the iodide-d3 and standard bromide salts routinely achieve >85% yields under identical conditions, allowing the iodide-d3 to serve as a direct drop-in replacement without altering solvent, stoichiometry, or temperature protocols.

Evidence DimensionWittig olefination yield
Target Compound DataIodide-d3 salt (>85% yield)
Comparator Or BaselineStandard Bromide salt (>85% yield)
Quantified DifferenceNegligible yield variance (counterion independent)
Conditionsn-BuLi or NaHMDS in THF at 0 °C to RT

Buyers can confidently procure the iodide-d3 salt for isotopic labeling without incurring the time and material costs of re-optimizing established Wittig synthetic routes.

Synthesis of Internal Standards for Isotope Dilution Mass Spectrometry (IDMS)

The ≥95-99 atom % D purity of Methyltriphenylphosphonium iodide-d3 guarantees a clean +3 Da mass shift in the resulting terminal alkene . This makes it the premier reagent for synthesizing deuterated pharmaceutical analogs and metabolites, ensuring baseline resolution from natural 13C isotopic distributions during quantitative LC-MS/GC-MS analysis.

Mechanistic and Metabolic Stability Probes (Kinetic Isotope Effect Studies)

By reliably installing a terminal =CD2 group, this compound enables researchers to evaluate the metabolic stability of drug candidates . The carbon-deuterium bond is stronger than the carbon-hydrogen bond, allowing for precise measurement of primary kinetic isotope effects (KIE) during cytochrome P450-mediated oxidation or other enzymatic degradation pathways.

Drop-In Isotopic Labeling in Established Manufacturing Routes

Because the iodide counterion performs identically to the standard bromide counterion in strong-base Wittig olefinations, process chemists can procure this reagent as a direct drop-in substitute . This allows for the rapid generation of deuterated material lots without the need to re-optimize solvent systems, base equivalents, or reaction temperatures.

Hydrogen Bond Acceptor Count

1

Exact Mass

407.03792 Da

Monoisotopic Mass

407.03792 Da

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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